molecular formula C18H41N3 B107428 N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS No. 2372-82-9

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Cat. No.: B107428
CAS No.: 2372-82-9
M. Wt: 299.5 g/mol
InChI Key: NYNKJVPRTLBJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C18H41N3 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis in Dairy Products

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has been studied in the context of dairy products. A novel method was developed for quantifying residual levels of this compound in dairy products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method was validated and successfully applied to various dairy products, indicating its utility in food safety and quality control (Slimani et al., 2018).

Biocide in Surface Disinfectants

This chemical has been identified in surface disinfectants used in hospital settings. Its presence in cleaning products and its potential implications on occupational health, particularly in the context of allergic contact dermatitis, have been explored (Schliemann et al., 2010).

Colorimetric Composite Device for Biocide Detection

A colorimetric composite device has been proposed to determine the presence of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in industrial formulations. This device offers a simple, rapid, and cost-effective method for monitoring this compound, highlighting its application in industrial quality control (Argente-García et al., 2016).

Preservation of Historical Wood

The compound has been tested for its effectiveness in protecting historical wooden surfaces against microbial degradation. This research, conducted at the Auschwitz II-Birkenau concentration and extermination camp, underscores its potential application in the conservation of historical artifacts (Koziróg et al., 2016).

Characterization and Quantification in Commercial Biocides

A study detailed the characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in commercial biocides using NMR, HPLC/MS, and titration techniques. This research is significant for regulatory compliance and quality assurance in biocide production (Mondin et al., 2014).

Mechanism of Action

Target of Action

The primary target of Laurylamine Dipropylenediamine is spermine synthase , an enzyme involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, play crucial roles in various biological systems, including cell growth, survival, proliferation, and longevity .

Mode of Action

Laurylamine Dipropylenediamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to alterations in cellular processes that depend on these molecules .

Biochemical Pathways

The inhibition of spermine synthase by Laurylamine Dipropylenediamine affects the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, which are essential for various cellular processes, including DNA stabilization, protein synthesis, cell growth, and differentiation .

Pharmacokinetics

These techniques can provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .

Result of Action

The inhibition of spermine synthase by Laurylamine Dipropylenediamine can lead to a decrease in the levels of polyamines within cells . Given the role of polyamines in cell growth and proliferation, this could potentially lead to a slowdown in these processes . .

Action Environment

The action, efficacy, and stability of Laurylamine Dipropylenediamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other substances, such as inhibitors or activators of spermine synthase, could also influence the compound’s action .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” is not available, similar compounds such as N-(3-Aminopropyl)imidazole are known to be harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, a study on macrocyclic compounds comprising tris(3-aminopropyl)amine units and fluorophore moieties suggested that these compounds could be used as detectors of Zn(II) cations due to the substantial enhancement of fluorescence .

Biochemical Analysis

Biochemical Properties

Laurylamine dipropylenediamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .

Cellular Effects

In terms of cellular effects, studies have shown that Laurylamine dipropylenediamine can influence the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSP) as well as of succinate dehydrogenase (SDG), NADH dehydrogenase (NDG), and fumarate hydratase (FHT) in Aspergillus niger .

Molecular Mechanism

The molecular mechanism of action of Laurylamine dipropylenediamine involves its interaction with biomolecules at the molecular level. For instance, it has been used for covalent attaching of organic films to metal oxides such as silica and titania .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Laurylamine dipropylenediamine have been observed to change over time. For example, it has been shown to improve the long-term circulation of oncolytic viruses in the body and shows excellent stability for loading an oncolytic virus .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Laurylamine dipropylenediamine in animal models are limited, related compounds have shown varying effects at different dosages. For instance, trodusquemine, a spermine metabolite of cholesterol, has shown to suppress feeding and prevent reduction in energy expenditure .

Metabolic Pathways

Laurylamine dipropylenediamine is involved in several metabolic pathways. For example, it participates in the back conversion pathway, which converts spermine back to spermidine, and spermidine back to putrescine .

Transport and Distribution

Related compounds like APTES have been shown to be used for covalent attaching of organic films to metal oxides such as silica and titania, suggesting a potential for wide distribution within cells .

Subcellular Localization

Related compounds like polyamines have been shown to have diverse cellular distributions, suggesting that Laurylamine dipropylenediamine may also be found in various subcellular compartments .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKJVPRTLBJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041243
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2372-82-9
Record name N,N-Bis(3-aminopropyl)dodecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2372-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurylamine dipropylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

670 g of laurylamine (C12 -fraction: 73 mole %, and C14 -fraction: 23 mole %) were reacted in the manner already described in Example 1 with 373 g of acrylonitrile in 68 g of water, 34 g of methanol and 14 g of concentrated acetic acid, and the product was then hydrogenated. 2,020 g of bis-(3-aminopropyl)-laurylamine were obtained after the hydrogenation. 954 g of this triamine were condensed with 640 g of ethylene oxide. 1,590 g of bis-(3-aminopropyl)-laurylamine ethoxylate (99%) were obtained. 257 g of this ethoxylate and 538 g of water were reacted with 146 g of 70% by weight strength H2O2. The triamine-trioxide was obtained in 935 g of a 30% by weight strength aqueous solution.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
68 g
Type
solvent
Reaction Step Four
Quantity
14 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

19.7 g of N,N-bis(2-cyanoethyl)dodecylamine, 1.97 g of RaneyCo, 80 ml of 1,4-dioxane was charged to an autoclave, and hydrogen addition reaction was carried out by supplying hydrogen at an initial pressure of 8.2 MPa at 120° C. for 2 hours. After removing a catalyst by filtration, the obtained filtrate was concentrated and dried to obtain 21.0 g of a target compound as pale red oily product. The same procedure was carried out to obtain a total amount of 40.8 g of the target compound as a pale red oily product.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.